molecular formula C21H19ClN4O2S B11373420 N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,4-dimethylbenzamide

N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,4-dimethylbenzamide

Cat. No.: B11373420
M. Wt: 426.9 g/mol
InChI Key: XEQWIDNRCXHPKW-UHFFFAOYSA-N
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Description

N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,4-dimethylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a thiadiazole ring, a pyrrolidinone moiety, and a chlorophenyl group, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,4-dimethylbenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzoyl chloride with 3,4-dimethylaniline to form an intermediate, which is then cyclized with thiosemicarbazide to yield the thiadiazole ring . The final step involves the coupling of the thiadiazole intermediate with a pyrrolidinone derivative under specific conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,4-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the growth of certain bacteria by interfering with their cell wall synthesis or metabolic pathways . The exact molecular targets and pathways are still under investigation, but it is thought to involve the inhibition of key enzymes or receptors .

Properties

Molecular Formula

C21H19ClN4O2S

Molecular Weight

426.9 g/mol

IUPAC Name

N-[5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C21H19ClN4O2S/c1-12-3-4-14(9-13(12)2)19(28)23-21-25-24-20(29-21)15-10-18(27)26(11-15)17-7-5-16(22)6-8-17/h3-9,15H,10-11H2,1-2H3,(H,23,25,28)

InChI Key

XEQWIDNRCXHPKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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